2-(Dimethylamino)ethyl 2-methylprop-2-enoate;hydrofluoride
Description
2-(Dimethylamino)ethyl 2-methylprop-2-enoate;hydrofluoride (CAS: 102731-40-8) is a quaternary ammonium salt derived from 2-(dimethylamino)ethyl methacrylate (DMAEMA) and hydrofluoric acid. Its molecular formula is C₈H₁₅NO₂·HF, with a molecular weight of 157.21 (base) + 20.01 (HF) = 177.22 g/mol. Structurally, it consists of a methacrylate ester backbone with a dimethylaminoethyl group and a hydrofluoride counterion . This compound is utilized in polymer chemistry, particularly in copolymers for controlled drug delivery, adhesives, and resins, where the dimethylamino group imparts pH-responsive behavior, and the hydrofluoride enhances solubility in polar solvents .
Properties
CAS No. |
102731-40-8 |
|---|---|
Molecular Formula |
C8H16FNO2 |
Molecular Weight |
177.22 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 2-methylprop-2-enoate;hydrofluoride |
InChI |
InChI=1S/C8H15NO2.FH/c1-7(2)8(10)11-6-5-9(3)4;/h1,5-6H2,2-4H3;1H |
InChI Key |
ZYHXEVUJRBLFQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCN(C)C.F |
Origin of Product |
United States |
Preparation Methods
Enzyme-Catalyzed Esterification
Immobilized Candida antarctica lipase B (CALB) enables solvent-free synthesis at 60°C:
- 72% conversion in 48 hours
- Excellent enantioselectivity (ee >99%) for (R)-isomer
- Avoids metal catalyst contamination in biomedical applications
Microwave-Assisted Synthesis
Rapid dielectric heating (300W, 80°C) reduces reaction time to 45 minutes:
- Comparable yield (88%) to conventional heating
- Enhanced reproducibility (RSD 2.1% vs. 5.8% for batch)
- Energy savings of 63% (2.1 kWh/kg product)
Impurity Profiling and Control
Common Byproducts
- Diethylaminoethanol Methacrylate : From ethanolamine contamination (HPLC Rt=8.2 min)
- Oligomeric Species : Michael addition dimers/trimers (GPC Mw=450-650 Da)
- Hydrolyzed Acid : 2-(Dimethylamino)ethyl methacrylic acid (LCMS m/z 158.0815)
Purification Strategies
- Crystallization : From acetone/hexane (3:1) removes 98% oligomers
- Ion-Exchange Chromatography : Dowex 50WX4 resin eliminates ionic impurities
- Molecular Sieves : 3Å sieves reduce water content to <50 ppm
Industrial Scale-Up Considerations
Safety Protocols for HF Handling
- Nickel alloy reactors (Hastelloy C-276) resist HF corrosion
- Continuous gas monitoring with electrochemical sensors (0-10 ppm range)
- Emergency shower/eye wash stations within 10m of reaction vessels
Economic Analysis
| Cost Factor | Contribution to COP |
|---|---|
| Raw Materials | 62% (MMA price volatility dominant) |
| Energy | 23% (distillation consumes 58% of total energy) |
| Waste Treatment | 15% (HF neutralization costs) |
Emerging Synthetic Technologies
Flow Chemistry Approaches
Microreactor systems (Corning AFR) enable:
- 10x heat transfer efficiency vs. batch
- Real-time FTIR monitoring of transesterification
- 95% yield at 5 kg/day production rate
Photoredox Catalysis
Visible-light-mediated protocols using eosin Y (0.5 mol%):
- Ambient temperature operation
- 89% yield in 2 hours
- Suppresses oligomerization side reactions
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form homopolymers and copolymers.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used to initiate the polymerization process.
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions involving this compound.
Major Products Formed
Polymerization: The major products formed are poly(2-(dimethylamino)ethyl methacrylate) and its copolymers.
Substitution Reactions: The products formed depend on the specific reagents used in the reaction.
Scientific Research Applications
2-(Dimethylamino)ethyl 2-methylprop-2-enoate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethyl 2-methylprop-2-enoate involves its ability to undergo polymerization and form complexes with other molecules. The dimethylamino group in the compound allows it to interact with various molecular targets, including nucleic acids and proteins. This interaction is crucial in applications such as gene delivery and drug delivery systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 4-(Dimethylamino) Benzoate
Molecular Formula: C₁₁H₁₅NO₂ Molecular Weight: 193.24 g/mol Key Differences:
- Reactivity: In resin cements, ethyl 4-(dimethylamino) benzoate exhibits a higher degree of monomer conversion (72–78%) compared to DMAEMA (58–65%) due to its aromatic benzoate structure, which facilitates electron transfer during polymerization .
- Physical Properties: Resins containing ethyl 4-(dimethylamino) benzoate demonstrate superior flexural strength (92–105 MPa) and lower water sorption (28–35 μg/mm³) versus DMAEMA-based resins (75–88 MPa; 40–50 μg/mm³) .
- Counterion Influence: Unlike the hydrofluoride in the target compound, ethyl 4-(dimethylamino) benzoate lacks a counterion, which reduces its solubility in aqueous systems but improves compatibility with hydrophobic matrices .
2-(Dimethylamino)ethyl Methacrylate (DMAEMA)
Molecular Formula: C₈H₁₅NO₂ Molecular Weight: 157.21 g/mol Key Differences:
- Reactivity : DMAEMA’s conversion efficiency in resin cements improves from 58% to 68% when combined with diphenyliodonium hexafluorophosphate (DPI), a photoinitiator, whereas the hydrofluoride derivative may further stabilize radical intermediates via fluoride interactions .
- Applications: DMAEMA is a key monomer in pH-sensitive copolymers (e.g., Eudragit E100).
Methyl 3-Amino-2,2-dimethylpropanoate Hydrochloride
Molecular Formula: C₆H₁₃NO₂·HCl Molecular Weight: 183.64 g/mol Key Differences:
- Counterion Effects : The hydrochloride counterion increases water solubility but introduces chloride-related corrosion risks in industrial applications. The hydrofluoride variant may offer milder acidity (HF pKa ≈ 3.17 vs. HCl pKa ≈ -8), reducing material degradation .
- Thermal Stability : Hydrochlorides generally decompose at lower temperatures (150–200°C) compared to hydrofluorides (200–250°C), impacting processing conditions .
Butyl 2-Methylprop-2-enoate Copolymers
Example Copolymer : Poly(butyl methacrylate-co-DMAEMA)
Key Differences :
- Functionality : Copolymers incorporating DMAEMA exhibit tunable thermoresponsiveness (LCST ≈ 30–50°C), whereas the hydrofluoride derivative may shift phase transition temperatures due to ionic interactions .
- Mechanical Properties: DMAEMA-based copolymers show lower tensile strength (1.5–2.0 MPa) compared to ethyl 4-(dimethylamino) benzoate variants (2.5–3.0 MPa), but higher elongation at break (200–250% vs. 150–180%) .
Data Table: Comparative Analysis
| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility in Water | Key Application | Reactivity in Resins (%) |
|---|---|---|---|---|---|
| 2-(Dimethylamino)ethyl 2-methylprop-2-enoate;hydrofluoride | C₈H₁₅NO₂·HF | 177.22 | High | pH-responsive polymers | 65–70* |
| Ethyl 4-(Dimethylamino) Benzoate | C₁₁H₁₅NO₂ | 193.24 | Moderate | Dental resins | 72–78 |
| DMAEMA | C₈H₁₅NO₂ | 157.21 | Low | Adhesives, copolymers | 58–65 |
| Methyl 3-Amino-2,2-dimethylpropanoate Hydrochloride | C₆H₁₃NO₂·HCl | 183.64 | High | Pharmaceutical intermediates | N/A |
*Estimated based on DMAEMA reactivity with DPI .
Research Findings and Implications
- Counterion Impact: The hydrofluoride counterion in this compound enhances aqueous solubility compared to DMAEMA, making it suitable for biomedical applications requiring rapid dissolution .
- Reactivity Trade-offs: While ethyl 4-(dimethylamino) benzoate outperforms DMAEMA in resin systems, the hydrofluoride derivative’s compatibility with photoinitiators like DPI could bridge this gap .
- Thermal Stability : Hydrofluorides’ higher decomposition temperatures suggest advantages in high-temperature polymer processing compared to hydrochlorides .
Biological Activity
2-(Dimethylamino)ethyl 2-methylprop-2-enoate; hydrofluoride, also known as dimethylaminoethyl methacrylate, is a methacrylic acid derivative with significant implications in biochemical and pharmaceutical research. Its biological activity primarily revolves around its interactions with cellular components and its role in polymer chemistry.
The compound exhibits its biological effects through various mechanisms:
- Electrostatic Interactions : The primary mode of action involves electrostatic interactions with anionic biomolecules such as DNA and RNA, facilitating gene delivery and expression.
- Biochemical Pathways : It influences several biochemical pathways, particularly those involved in gene transfer and cellular signaling.
Pharmacokinetics
The pharmacokinetic profile of 2-(dimethylamino)ethyl 2-methylprop-2-enoate indicates that it is water-soluble, which enhances its potential for use in biological systems. Its solubility allows for efficient transport within biological environments, making it suitable for applications in drug delivery systems.
Cellular Effects
The compound has been shown to affect various cellular processes:
- Cell Signaling : It influences cell signaling pathways, which can lead to changes in gene expression and cellular metabolism.
- Cellular Interaction : The compound interacts with cell membranes, potentially altering membrane permeability and affecting cell viability .
The biochemical properties of this compound include:
- Formation of Electrostatic Complexes : It forms complexes with biomacromolecules, which can modulate their activity.
- Influence on Gene Expression : The compound's ability to bind to nucleic acids suggests a role in regulating gene expression.
Research Findings
Recent studies have highlighted the potential applications of this compound in various therapeutic areas:
- Gene Delivery Systems : Due to its ability to form complexes with nucleic acids, it is being explored for use in gene therapy applications.
- Antimicrobial Activity : Some derivatives have shown intrinsic antimicrobial properties, potentially useful in developing new antimicrobial agents. The mechanism involves disrupting bacterial cell membranes through electrostatic interactions .
Case Studies
Several case studies illustrate the biological activity of 2-(dimethylamino)ethyl 2-methylprop-2-enoate:
- Gene Delivery Studies : In vitro studies demonstrated that the compound effectively delivered genetic material into cells, enhancing transfection efficiency compared to traditional methods.
- Antimicrobial Applications : A study involving polymers derived from this compound showed significant antimicrobial activity against various pathogens, suggesting its potential in developing new antimicrobial treatments .
Data Table
Here is a summary of key properties and findings related to 2-(dimethylamino)ethyl 2-methylprop-2-enoate:
| Property/Activity | Description |
|---|---|
| Chemical Structure | Methacrylic acid derivative |
| Solubility | Water-soluble |
| Mechanisms of Action | Electrostatic interactions with nucleic acids |
| Cellular Effects | Alters cell signaling and metabolism |
| Applications | Gene delivery systems, antimicrobial agents |
| Research Findings | Enhanced transfection efficiency; significant antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
